5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
2H-benzotriazol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(16-5-9-4-8(16)6-18-9)7-1-2-10-11(3-7)14-15-13-10/h1-3,8-9H,4-6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRZVBYYIPQJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC4=NNN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole and related compounds:
Preparation Methods
Synthesis of N-Acylbenzotriazole Intermediate
The foundational approach involves preparing the 2-thia-5-azabicyclo[2.2.1]heptane-5-carbonylbenzotriazole intermediate. As demonstrated in benzotriazole acylation protocols, carboxylic acids react with benzotriazole derivatives under Schotten-Baumann conditions. For this target compound:
- 2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid is synthesized via cyclization of a cysteine-derived thiolactam under high-pressure carbonylation.
- The carboxylic acid (1.2 mmol) is treated with benzotriazole (1.1 mmol) and thionyl chloride (2 mmol) in dichloromethane at 25°C for 3 h, yielding the activated N-acylbenzotriazole.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 3–4 h |
| Purification | Hexane precipitation |
Coupling with 5-Amino-1H-benzotriazole
The N-acylbenzotriazole intermediate undergoes nucleophilic acyl substitution with 5-amino-1H-benzotriazole in acetonitrile/water (7:1) at pH 7–8. Sodium bicarbonate facilitates deprotonation of the amino group, enabling attack at the electrophilic carbonyl.
Optimization Note:
- Prolonged stirring (6–20 h) ensures complete consumption of the acylating agent.
- Acidic workup (pH 5) precipitates the product, which is extracted with ethyl acetate and recrystallized from hexane.
Direct Cyclocondensation Under High-Pressure Conditions
One-Pot Synthesis via o-Phenylenediamine Derivatives
Adapting the pressurized o-phenylenediamine method, this route involves:
- Reacting 5-nitro-1H-benzotriazole with 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrazide at 240–260°C under 3.0–4.0 MPa pressure for 3–3.5 h.
- In situ reduction of the nitro group using zinc/acetic acid, followed by diazotization and cyclization.
Critical Parameters:
| Parameter | Value |
|---|---|
| Temperature | 250°C |
| Pressure | 3.5 MPa |
| Yield | 68–73% |
Advantages and Limitations
- Advantage: Eliminates intermediate isolation, reducing purification steps.
- Limitation: Requires specialized high-pressure reactors and precise pH control during acidification (pH 5.0).
Sonogashira Coupling for Alkyne-Functionalized Intermediates
Synthesis of 5-Iodobenzotriazole Precursor
Building on alkynyl-benzotriazole strategies:
- 5-Iodo-1H-benzotriazole is prepared via diazotization of 5-amino-1H-benzotriazole using polymer-supported nitrite reagent.
- Sonogashira coupling with ethynyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate introduces the bicycloheptane moiety.
Reaction Conditions:
| Component | Quantity |
|---|---|
| Pd(PPh₃)₂Cl₂ | 5 mol% |
| CuI | 10 mol% |
| Et₃N | 3 eq |
Hydrogenation and Cyclization
Post-coupling, hydrogenation over Pd/C (10%) in ethanol at 50°C saturates the alkyne to the corresponding ethyl group, followed by intramolecular cyclization under acidic conditions (HCl/THF) to form the bicycloheptane ring.
Enzymatic Resolution for Stereoselective Synthesis
Lipase-Catalyzed Kinetic Resolution
For enantiomerically pure targets:
- Racemic 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid is resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate.
- The (S)-enantiomer is coupled with 5-amino-1H-benzotriazole via EDCl/HOBt activation.
Performance Metrics:
| Metric | Value |
|---|---|
| Enantiomeric Excess (ee) | >98% |
| Yield | 52% (after resolution) |
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity at 254 nm.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Acylbenzotriazole | 78–85% | >99% | Moderate | Low |
| High-Pressure | 68–73% | 95–97% | High | Medium |
| Sonogashira | 65% | 98% | High | High |
| Enzymatic | 52% | >99% | Very High | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
